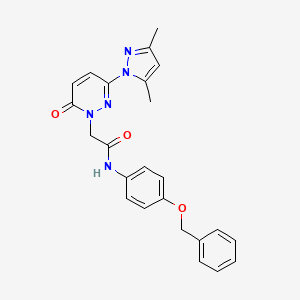

N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Beschreibung

This compound features a pyridazinone core substituted at position 3 with a 3,5-dimethylpyrazole group and at position 1 with an acetamide linker bearing a 4-(benzyloxy)phenyl moiety. Crystallographic analysis (e.g., via SHELX software ) may reveal hydrogen-bonding patterns critical to its stability and interactions.

Eigenschaften

Molekularformel |

C24H23N5O3 |

|---|---|

Molekulargewicht |

429.5 g/mol |

IUPAC-Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C24H23N5O3/c1-17-14-18(2)29(26-17)22-12-13-24(31)28(27-22)15-23(30)25-20-8-10-21(11-9-20)32-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,30) |

InChI-Schlüssel |

VETHYCXXVACNSP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the underlying mechanisms of action, supported by case studies and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(benzyloxy)aniline with various substituted acetophenones. The synthesis typically includes the following steps:

- Preparation of 4-(benzyloxy)aniline : This is achieved by reacting benzyl chloride with 4-hydroxyacetophenone.

- Formation of Pyrazole Derivative : The aniline derivative is then reacted with phenylhydrazine to yield a pyrazole compound.

- Claisen-Schmidt Condensation : The pyrazole derivative undergoes condensation with substituted acetophenones to form the final acetamide product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide. For instance:

- Inhibition of Tubulin Polymerization : The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell division. It was found to exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) .

- Autophagy Modulation : Another study indicated that related pyrazole derivatives can modulate autophagy pathways by disrupting mTORC1 activity, leading to increased autophagic flux in cancer cells. This mechanism is particularly relevant in pancreatic cancer models .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : Molecular docking studies suggest that the compound binds effectively at the colchicine-binding site on tubulin, inhibiting its polymerization .

- Autophagy Induction : The modulation of autophagy through mTORC1 inhibition leads to altered cellular homeostasis in cancer cells, promoting apoptosis under stress conditions .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of N-(4-(benzyloxy)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 12 µM | Tubulin inhibition |

| Study B | SiHa | 8 µM | Autophagy modulation |

| Study C | PC-3 | 10 µM | mTORC1 disruption |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues are compared below based on substituents and properties:

*Hypothetical calculation based on structural formula.

Key Observations:

- Electronic Effects: The chloro-substituted pyridazinone in P-0042 may enhance binding to electron-rich kinase active sites, whereas the dimethylpyrazole in the target compound could favor hydrophobic interactions.

- Hydrogen Bonding: The triazine derivative employs multiple hydrogen-bonding sites (e.g., hydroxyl, carbonyl), contrasting with the target compound’s reliance on pyridazinone carbonyl and benzyloxy oxygen for intermolecular interactions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.